molecular formula C15H12BrClN2O4 B4071297 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No. B4071297
M. Wt: 399.62 g/mol
InChI Key: YRDSLMGHKKQKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, also known as BAY 11-7082, is an organic compound that has been studied extensively for its potential use in scientific research. This compound has demonstrated anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.

Mechanism of Action

2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 works by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in the inflammatory response and cell survival. By blocking NF-κB activity, 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 can reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 has been shown to have a variety of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of genes involved in the inflammatory response. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 can induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 in lab experiments is its well-characterized mechanism of action. This allows researchers to study the effects of inhibiting NF-κB activity in a controlled manner. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.

Future Directions

There are many potential future directions for research involving 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082. Some possible areas of investigation include:
- Further studies on the anti-inflammatory properties of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082, including its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Investigation of the potential use of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 in combination with chemotherapy for the treatment of cancer.
- Studies on the potential toxicity of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 and the development of safer derivatives.
- Investigation of the effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 on other signaling pathways and transcription factors involved in inflammation and cancer.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 has been studied extensively for its potential use as an anti-inflammatory agent. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines, making 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide 11-7082 has also been investigated for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have the potential to sensitize cancer cells to chemotherapy.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c1-9-6-11(19(21)22)3-4-13(9)18-15(20)8-23-14-5-2-10(16)7-12(14)17/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDSLMGHKKQKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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